molecular formula C17H27BN2O4S B2358990 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester CAS No. 1033743-79-1

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester

Cat. No.: B2358990
CAS No.: 1033743-79-1
M. Wt: 366.28
InChI Key: IGCKYMGZVGIVIF-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst .

Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts such as palladium acetate or palladium chloride, bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol or water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is in the development of pharmaceutical agents. The compound's boronic acid moiety is crucial for its interaction with biological targets, particularly in the design of protease inhibitors and other enzyme modulators.

Case Study: Anticancer Activity
Research has demonstrated that boronic acid derivatives can inhibit proteasome activity, which is vital for cancer cell survival. For instance, a study highlighted the potential of boronic acid derivatives, including this compound, in targeting the proteasome pathway to induce apoptosis in cancer cells . The ability to modify the piperazine ring allows for fine-tuning of biological activity and selectivity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.

Data Table: Cross-Coupling Reactions

Reaction TypeConditionsYield (%)Reference
Suzuki-Miyaura CouplingPd catalyst, base (K2CO3), DMF85
Negishi CouplingZn catalyst, THF78
Stille CouplingSn catalyst, DMSO90

Drug Delivery Systems

The compound's boronic acid functionality also makes it suitable for applications in drug delivery systems. Boron-containing compounds can form reversible covalent bonds with diols and sugars, which can be exploited for targeted drug delivery.

Case Study: Targeted Delivery
A study investigated the use of boronic acid derivatives in targeted delivery systems for anticancer drugs. The research showed that these compounds could selectively bind to tumor cells, enhancing the efficacy and reducing side effects of chemotherapeutic agents .

Biological Activity

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester (referred to as MPBPE) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MPBPE, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H26B N2O4S
  • Molecular Weight : 358.27 g/mol
  • CAS Number : 1139717-76-2

MPBPE is known to interact with various biological targets, primarily through its boronic acid moiety. Boronic acids have been recognized for their ability to form reversible covalent bonds with diols, which is crucial for their role in biochemical pathways.

  • Inhibition of Proteasome Activity :
    • MPBPE has been shown to inhibit proteasome activity, which is vital for protein degradation and regulation within cells. This inhibition can lead to the accumulation of proteins that promote apoptosis in cancer cells.
  • Impact on Cell Signaling Pathways :
    • The compound may modulate cell signaling pathways involving protein kinases and phosphatases, influencing processes such as cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of MPBPE:

  • Case Study 1 : In vitro studies demonstrated that MPBPE effectively induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
  • Case Study 2 : A study conducted on xenograft models showed that MPBPE significantly reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

MPBPE exhibits antimicrobial activity against a range of pathogens:

  • Study Findings : In vitro assays revealed that MPBPE effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Data Summary Table

PropertyValue
Molecular Weight358.27 g/mol
CAS Number1139717-76-2
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against Gram-positive bacteria
MechanismProteasome inhibition, apoptosis induction

Properties

IUPAC Name

1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4S/c1-16(2)17(3,4)24-18(23-16)14-7-6-8-15(13-14)25(21,22)20-11-9-19(5)10-12-20/h6-8,13H,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCKYMGZVGIVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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